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molecular formula C11H10N4O B8366129 2-(1',3'-Dimethyl-pyrazol-5-yloxy)-pyridine-6-carbonitrile

2-(1',3'-Dimethyl-pyrazol-5-yloxy)-pyridine-6-carbonitrile

Cat. No. B8366129
M. Wt: 214.22 g/mol
InChI Key: FVBXJQVYTUARSP-UHFFFAOYSA-N
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Patent
US05707932

Procedure details

5.6 g of 1,3-dimethyl-5-hydroxypyrazole (50 mmol) was added to a suspension of 7.7 g 2-chloro-6-cyanopyridine (55 mmol) and 7.6 g K2CO3 (55 mmol) in 50 ml N,N-dimethylformamide and heated to reflux with vigorous stirring for 5 hours. After cooling, the mixture was poured into water (100 ml) and the aqueous layer extracted 3 times with each 100 ml ethyl acetate. The combined extracts were dried with anhydrous magnesium sulphate and the solvent was removed in vacuo. The residue was purified by flash silica gel column chromatography using hexane/ethyl acetate 7/3. The title compound was obtained after recrystallisation from isopropanol as 5.9 g (55%) of white crystals of m.p. 95° C.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([OH:7])=[CH:5][C:4]([CH3:8])=[N:3]1.Cl[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]#[N:17])[N:11]=1.C([O-])([O-])=O.[K+].[K+].O>CN(C)C=O>[CH3:1][N:2]1[C:6]([O:7][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]#[N:17])[N:11]=2)=[CH:5][C:4]([CH3:8])=[N:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
CN1N=C(C=C1O)C
Name
Quantity
7.7 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C#N
Name
Quantity
7.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted 3 times with each 100 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1N=C(C=C1OC1=NC(=CC=C1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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